molecular formula C13H15NO2S2 B4423983 N-[1-(4-methylphenyl)ethyl]-2-thiophenesulfonamide

N-[1-(4-methylphenyl)ethyl]-2-thiophenesulfonamide

Cat. No. B4423983
M. Wt: 281.4 g/mol
InChI Key: BRLNIUXENGPNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-methylphenyl)ethyl]-2-thiophenesulfonamide, also known as NSC 707545 or Tolfenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first synthesized in the 1960s and has since been used in various scientific research studies.

Mechanism of Action

Tolfenamic acid works by inhibiting the activity of cyclooxygenase (COX), which is responsible for the production of prostaglandins. This results in a decrease in pain and inflammation. Tolfenamic acid has also been shown to have an effect on calcium channels, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
Tolfenamic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have an effect on ion channels, including calcium channels. Tolfenamic acid has been shown to have an effect on cell proliferation and apoptosis, which may contribute to its anticancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using Tolfenamic acid in lab experiments is its anti-inflammatory and analgesic properties, which make it useful for studying pain and inflammation. Another advantage is its anticancer properties, which make it useful for cancer research studies. One limitation of using Tolfenamic acid is its potential toxicity, which may limit its use in certain experiments.

Future Directions

1. Further studies on the anticancer properties of Tolfenamic acid, including its mechanism of action and potential use in cancer treatment.
2. Studies on the effect of Tolfenamic acid on ion channels, including calcium channels, and its potential use in treating neurological disorders.
3. Development of new derivatives of Tolfenamic acid with improved properties and reduced toxicity.
4. Studies on the effect of Tolfenamic acid on cell proliferation and apoptosis, and its potential use in treating other diseases such as autoimmune disorders.
5. Studies on the potential use of Tolfenamic acid in combination with other drugs for the treatment of various diseases.

Scientific Research Applications

Tolfenamic acid has been used in various scientific research studies due to its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Tolfenamic acid has also been shown to have anticancer properties and has been used in cancer research studies.

properties

IUPAC Name

N-[1-(4-methylphenyl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c1-10-5-7-12(8-6-10)11(2)14-18(15,16)13-4-3-9-17-13/h3-9,11,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLNIUXENGPNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.